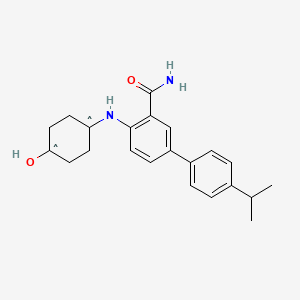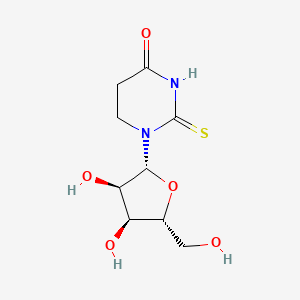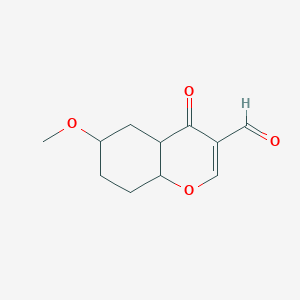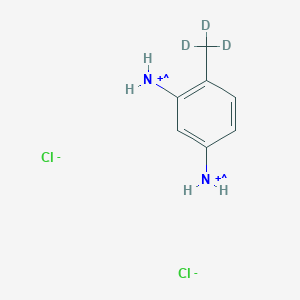
CID 137699429
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 137699429 is a chemical entity listed in the PubChem database. It is essential to understand its properties, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds to appreciate its significance in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
CID 137699429 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions, such as oxidizing agents, reducing agents, and nucleophiles.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often use reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Utilize nucleophiles like halides or amines under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 137699429 has a wide range of scientific research applications across various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 137699429 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
CID 137699429 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to other similar compounds.
Conclusion
Understanding the properties, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds of this compound provides valuable insights into its significance in various fields. This comprehensive analysis can guide further research and application of this compound.
Propiedades
Fórmula molecular |
C7H10Cl2N2 |
|---|---|
Peso molecular |
196.09 g/mol |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H/q+2;;/p-2/i1D3;; |
Clave InChI |
LVVAGDIOBBCDKD-GXXYEPOPSA-L |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C=C(C=C1)[NH2+])[NH2+].[Cl-].[Cl-] |
SMILES canónico |
CC1=C(C=C(C=C1)[NH2+])[NH2+].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


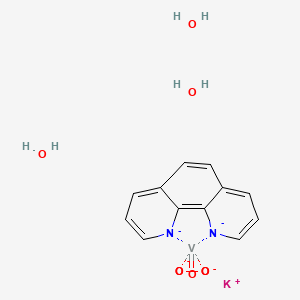
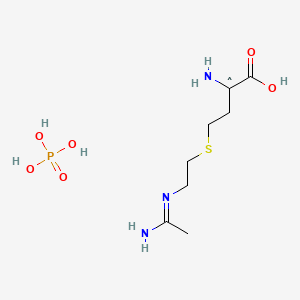
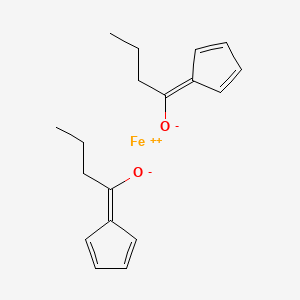
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
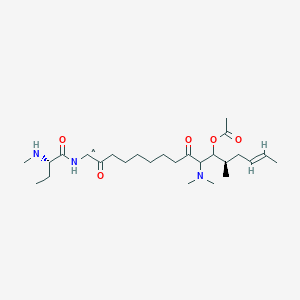
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)
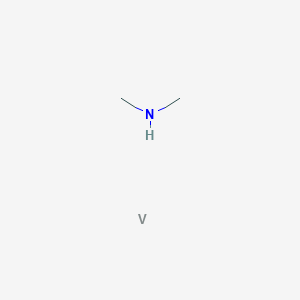
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)
